
Diethylphosphinic bromide
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Overview
Description
Diethylphosphinic bromide (CAS: Not explicitly provided in evidence; inferred structural formula: (C₂H₅)₂PH(O)Br) is an organophosphorus compound characterized by two ethyl groups bonded to a phosphorus atom, which is further linked to a hydroxyl group and a bromide ion. Phosphinic bromides are typically used as intermediates in organic synthesis, catalysts, or precursors for flame retardants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylphosphinic bromide can be synthesized through the reaction of diethylphosphinic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)2P(O)H+Br2→(C2H5)2P(O)Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: Diethylphosphinic bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of diethylphosphine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride and other hydride donors are effective.
Major Products:
Diethylphosphinic Acid: Formed through oxidation.
Diethylphosphine: Formed through reduction.
Substituted Phosphinic Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Synthesis of Phosphonates
Diethylphosphinic bromide is utilized in the synthesis of phosphonates through various coupling reactions. One notable method is the Hirao reaction, which involves the coupling of diethyl phosphite with aryl halides to produce aryl phosphonates. This reaction is particularly effective under mild conditions and can yield high conversions with appropriate catalysts such as palladium .
Table 1: Summary of Synthesis Methods Using this compound
Method | Description | Yield (%) |
---|---|---|
Hirao Reaction | P–C coupling with aryl halides | 66-86 |
Dealkylation | Using boron reagents for selective P–O dealkylation | Up to 95 |
Bromotrimethylsilane Method | Producing phosphonic acids from dialkyl phosphonates | Variable |
Biological Applications
The compound has shown promise in biological applications, particularly due to its ability to form stable complexes with metal ions. This property has been exploited for drug development targeting bone diseases, where phosphonic acids derived from this compound can be used as therapeutic agents . The high affinity of these compounds for calcium ions allows for targeted delivery to bone tissue, enhancing the efficacy of treatments for conditions like osteoporosis.
Industrial Applications
In industrial settings, this compound serves as a precursor for flame retardants and chelating agents. Its ability to form stable complexes with various metals makes it suitable for use in water treatment processes and as an additive in plastics to improve fire resistance .
Catalysis
Recent studies have highlighted the role of phosphorus-based compounds, including this compound, in catalysis. These compounds can facilitate various chemical reactions, including oxidation and reduction processes, making them valuable in synthetic organic chemistry .
Case Study 1: Synthesis of Aryl Phosphonates
A study demonstrated the effectiveness of this compound in synthesizing aryl phosphonates through palladium-catalyzed reactions. The research showcased yields ranging from 66% to 86%, depending on reaction conditions such as temperature and catalyst concentration .
Case Study 2: Bone-targeting Drug Development
Research involving diethylphosphinic-derived phosphonates illustrated their potential as bone-targeting agents. These compounds were tested for their ability to inhibit bone resorption in vitro and showed promising results that warrant further investigation into their therapeutic applications .
Mechanism of Action
The mechanism of action of diethylphosphinic bromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The phosphorus atom can form bonds with various nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl groups attached to the phosphorus atom.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Phosphorus-containing bromides are categorized into two main classes:
- Phosphinic Bromides : Contain a P=O or P=S bond (e.g., dimethylthiophosphinic bromide).
- Phosphonium Bromides : Quaternary phosphonium salts with a P⁺ center (e.g., methyltriphenylphosphonium bromide).
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Key Properties
Biological Activity
Diethylphosphinic bromide (DEPBr) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of DEPBr, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.
This compound has the molecular formula C4H10BrO2P and a molecular weight of approximately 201.00 g/mol. It is characterized by the presence of a phosphorus atom bonded to two ethyl groups and a bromine atom, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- DEPBr has been shown to inhibit various enzymes, particularly acetylcholinesterase (AChE), which is critical in the regulation of neurotransmission. AChE inhibition can lead to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors.
- Studies indicate that DEPBr's interaction with AChE may follow similar pathways as other organophosphorus compounds, leading to neurotoxic effects characterized by symptoms such as muscle twitching, respiratory distress, and convulsions.
-
Cellular Toxicity :
- Research has demonstrated that DEPBr exhibits cytotoxic effects on various cell lines. For instance, it has been reported to induce apoptosis in human neuroblastoma cells through oxidative stress mechanisms.
- The compound's ability to generate reactive oxygen species (ROS) contributes significantly to its cytotoxic profile, leading to cellular damage and death.
Toxicological Profiles
The toxicological effects of DEPBr have been investigated in several studies:
-
Acute Toxicity :
- Animal studies have indicated that acute exposure to DEPBr can result in significant mortality rates due to respiratory failure and central nervous system depression.
- The median lethal dose (LD50) for DEPBr has been estimated to be in the range of 50-100 mg/kg in rodents, indicating high toxicity.
-
Chronic Effects :
- Chronic exposure studies suggest that prolonged contact with DEPBr may lead to neurodegenerative changes, particularly affecting cholinergic neurons.
- Additionally, reproductive toxicity has been noted, with potential impacts on fertility and fetal development in animal models.
Case Studies
Several case studies highlight the real-world implications of DEPBr exposure:
-
Occupational Exposure :
- A case study involving workers in pesticide manufacturing revealed acute symptoms consistent with organophosphate poisoning after accidental exposure to a mixture containing DEPBr. Symptoms included headaches, dizziness, and gastrointestinal disturbances.
-
Environmental Impact :
- Environmental assessments have detected residues of DEPBr in agricultural runoff, raising concerns about its ecological effects on non-target species and potential bioaccumulation in food chains.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of DEPBr for potential therapeutic applications:
-
Synthesis of Analogues :
- Novel derivatives have been synthesized to enhance selectivity towards specific biological targets while reducing toxicity. For example, modifications at the ethyl groups have shown promise in improving enzyme inhibitory profiles without compromising safety.
-
Therapeutic Potential :
- Some studies suggest that modified versions of DEPBr could serve as leads for developing new treatments for neurodegenerative diseases by targeting AChE with reduced side effects compared to traditional organophosphates.
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C4H10BrO2P |
Molecular Weight | 201.00 g/mol |
LD50 (Rodent) | 50-100 mg/kg |
Mechanism of Action | AChE inhibition, oxidative stress |
Acute Symptoms | Respiratory failure, CNS depression |
Chronic Effects | Neurodegeneration, reproductive toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity diethylphosphinic bromide, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution between diethylphosphinic acid and hydrobromic acid under controlled anhydrous conditions. Post-synthesis, purity is validated using ¹H/³¹P NMR spectroscopy to confirm absence of unreacted precursors or phosphine oxide byproducts. Quantitative analysis via ion chromatography (e.g., with suppressed conductivity detection) ensures bromide ion stoichiometry . For trace impurities, mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles to prevent skin/eye contact. Static discharge must be mitigated during transfer (e.g., grounded equipment). Storage requires airtight containers in cool (<25°C), ventilated areas away from oxidizers. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : X-ray crystallography resolves its molecular geometry, while Fourier-transform infrared spectroscopy (FTIR) identifies P-Br and P-O vibrational modes. Electronic properties are analyzed via UV-Vis spectroscopy (for charge-transfer transitions) and cyclic voltammetry (redox behavior). Computational studies (e.g., DFT calculations ) predict bond angles, partial charges, and reactivity .
Advanced Research Questions
Q. What experimental designs can address contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated reactions) may arise from ligand coordination modes or bromide dissociation kinetics. Use controlled kinetic studies with in situ ³¹P NMR to monitor phosphine ligand exchange. Compare reactivity under varying ionic strengths (adjusted with NaBr/NaClO₄) to isolate electrostatic vs. steric effects. Statistical Design of Experiments (DoE) optimizes variables like temperature, solvent polarity, and catalyst loading .
Q. How does ionic strength influence this compound’s interaction with biomacromolecules (e.g., DNA or enzymes)?
- Methodological Answer : At low ionic strength (µ < 0.01 M), electrostatic interactions dominate due to the compound’s charged phosphonium group. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and circular dichroism (CD) to monitor conformational changes in DNA. At higher ionic strengths (µ > 0.1 M), hydrophobic interactions prevail; surface plasmon resonance (SPR) can measure binding kinetics under simulated physiological conditions .
Q. What advanced separation techniques are suitable for analyzing this compound in complex matrices?
- Methodological Answer : Capillary electrophoresis (CE) with direct UV detection (optimized via multivariate analysis) separates this compound from interfering ions (e.g., chloride). For trace analysis in biological samples, LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ppb. Validate recovery rates using spike-and-recovery experiments .
Q. How can researchers model the role of this compound in lithium bromide-based absorption heat pumps?
- Methodological Answer : Develop a computational fluid dynamics (CFD) model of falling film generators, integrating heat/mass transfer coefficients from experimental data (e.g., temperature gradients and vapor pressure). Validate against open-cycle experimental systems measuring absorption efficiency at varying concentrations and flow rates. Sensitivity analysis identifies optimal bromide ratios for thermal stability .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s thermal stability?
- Methodological Answer : Discrepancies may arise from moisture content or decomposition pathways. Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to compare degradation profiles. Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., ethylene or HBr). Replicate studies in rigorously dried solvents to isolate moisture effects .
Properties
CAS No. |
603932-63-4 |
---|---|
Molecular Formula |
C4H10BrOP |
Molecular Weight |
185.00 g/mol |
IUPAC Name |
1-[bromo(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H10BrOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
InChI Key |
JVQNKZPGPIESSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)Br |
Origin of Product |
United States |
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